methyl 2-hydroxy-4-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H7F3O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with hydroxyl and trifluoromethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-(trifluoromethoxy)benzoate typically involves the esterification of 2-hydroxy-4-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and trifluoromethoxy groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate: Similar structure but with different positions of the hydroxyl and trifluoromethoxy groups.
Methyl 4-(trifluoromethyl)benzoate: Lacks the hydroxyl group, which affects its chemical reactivity and applications.
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
Methyl 2-hydroxy-4-(trifluoromethoxy)benzoate is unique due to the presence of both hydroxyl and trifluoromethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-hydroxy-4-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-8(14)6-3-2-5(4-7(6)13)16-9(10,11)12/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDKUBACAFWPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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